

Preclinical Safety and Toxicology of GS-9851: A Technical Guide

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Compound of Interest

Compound Name: GS-9851

Cat. No.: B610319

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Introduction

GS-9851 (also known as PSI-7851) is a phosphoramidate prodrug of a uridine nucleotide analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.^[1] As a prodrug, **GS-9851** is metabolized intracellularly to its active triphosphate form, GS-461203, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication. This document provides a comprehensive overview of the preclinical safety and toxicology profile of **GS-9851**, summarizing key findings from in vitro and in vivo studies. The data presented herein were crucial for establishing a preliminary safety profile and guiding the design of first-in-human clinical trials.

In Vitro Toxicology

A battery of in vitro studies was conducted to assess the potential for cytotoxicity and off-target effects of **GS-9851** and its metabolites.

Cytotoxicity and Mitochondrial Toxicity

Across multiple cell-based assays, **GS-9851** demonstrated a favorable in vitro safety profile. No evidence of cytotoxicity or mitochondrial toxicity was observed at concentrations up to 100 μ M.

^[1]

Experimental Protocol: In Vitro Cytotoxicity and Mitochondrial Toxicity Assays

- **Cell Lines:** A panel of human cell lines, including hepatic (e.g., HepG2) and non-hepatic cells, were used.
- **Compound Concentrations:** Cells were incubated with a range of **GS-9851** concentrations, typically from 0.1 μ M to 100 μ M, for a period of 72 hours.
- **Cytotoxicity Assessment:** Cell viability was assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assays. These assays measure metabolic activity as an indicator of cell viability.
- **Mitochondrial Toxicity Assessment:** To specifically assess mitochondrial toxicity, cellular oxygen consumption rates were measured using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer). Additionally, mitochondrial membrane potential was evaluated using fluorescent dyes such as JC-1 or TMRM.
- **Data Analysis:** The concentration of **GS-9851** that resulted in a 50% reduction in cell viability (CC50) was calculated.

In Vivo Toxicology

The in vivo safety of **GS-9851** was evaluated in a series of preclinical toxicology studies conducted in rodent and non-rodent species. These studies were designed to identify potential target organs of toxicity, determine the no-observed-adverse-effect level (NOAEL), and establish a safe starting dose for clinical trials.

Single-Dose Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single administration of **GS-9851**.

Table 1: Summary of Single-Dose Toxicity Studies

Study Type	Species	Route of Administration	Dose Levels (mg/kg)	Key Findings	NOAEL (mg/kg)
Single-Dose Oral Toxicity	Rat	Oral (gavage)	50, 300, 1800	No mortality, clinical signs of toxicity, or treatment-related macroscopic or microscopic findings.	1800

Repeat-Dose Toxicity

Repeat-dose toxicology studies were conducted to evaluate the potential for cumulative toxicity with daily administration of **GS-9851** over various durations.

Table 2: Summary of Repeat-Dose Toxicity Studies

Study Duration	Species	Route of Administration	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
14-Day	Rat	Oral (gavage)	100, 500, 1000	No treatment-related adverse effects observed.	1000
14-Day	Dog	Oral (capsule)	50, 200, 500	No treatment-related adverse effects observed.	500
3-Month	Mouse	Oral (gavage)	100, 300, 1000	No treatment-related adverse effects observed.	1000
9-Month	Dog	Oral (capsule)	20, 60, 200	No clear target organs of toxicity identified.	200

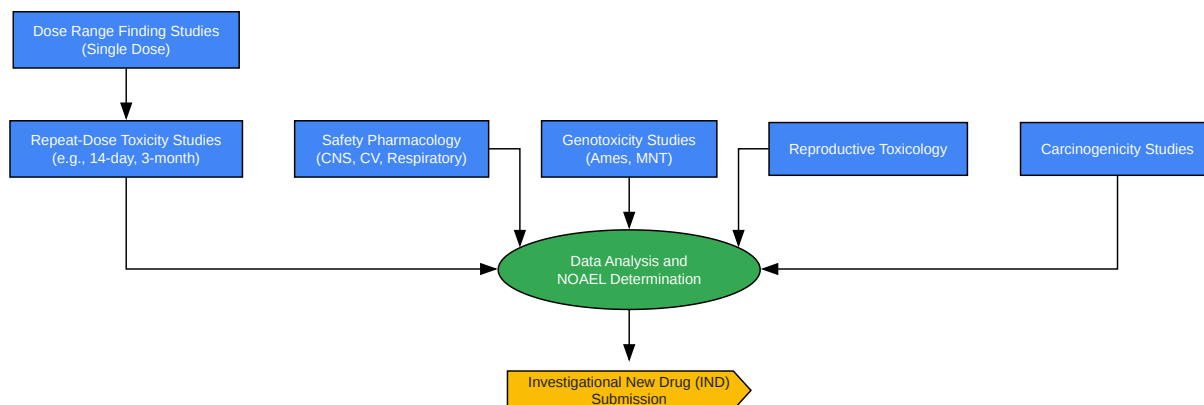
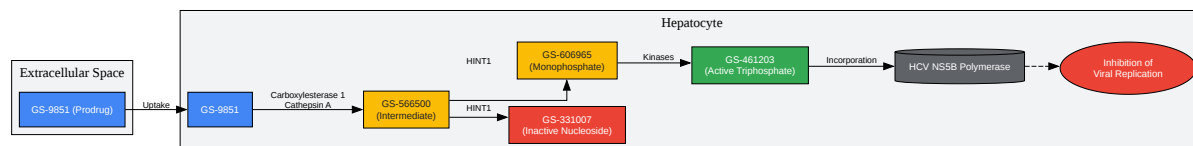
Experimental Protocol: Repeat-Dose Toxicology Studies

- **Animal Models:** Studies were conducted in Sprague-Dawley rats and Beagle dogs. Animals were acclimated to the laboratory environment before the start of the study.
- **Dosing Regimen:** **GS-9851** was administered orally once daily for the duration of the study. The vehicle used was typically a suspension or solution appropriate for the test species.
- **Clinical Observations:** Animals were observed daily for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Body weights were recorded weekly.

- **Clinical Pathology:** Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.
- **Toxicokinetics:** Plasma concentrations of **GS-9851** and its major metabolites were measured to assess systemic exposure.
- **Necropsy and Histopathology:** At the end of the study, all animals underwent a full necropsy. A comprehensive list of tissues was collected, weighed, and examined microscopically for any treatment-related changes.

Metabolic Pathway of GS-9851

GS-9851 is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic pathway involves several enzymatic steps to convert the inactive prodrug into the active triphosphate form, GS-461203.



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References

- 1. Pharmacokinetics, Safety, and Tolerability of GS-9851, a Nucleotide Analog Polymerase Inhibitor for Hepatitis C Virus, following Single Ascending Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
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